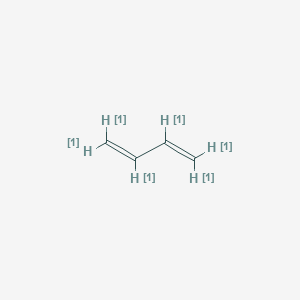

1,3-Butadiene, hexadeutero-, trans-

概要

説明

1,3-Butadiene, hexadeutero-, trans- is a deuterated form of 1,3-butadiene, where all hydrogen atoms are replaced with deuterium. Its molecular formula is C4D6, and it has a molecular weight of 60.1274 g/mol . This compound is particularly useful in scientific research due to its unique isotopic properties, which allow for detailed studies of reaction mechanisms and molecular interactions.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Butadiene, hexadeutero-, trans- can be synthesized through the deuteration of 1,3-butadiene. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of 1,3-butadiene, hexadeutero-, trans- follows similar principles but on a larger scale. The process involves the catalytic deuteration of 1,3-butadiene using deuterium gas. The catalysts used in industrial settings are often more robust and efficient to ensure high yields and purity of the final product.

化学反応の分析

Types of Reactions

1,3-Butadiene, hexadeutero-, trans- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of deuterated oxidation products.

Reduction: Reduction reactions typically involve the addition of hydrogen or deuterium, resulting in the formation of deuterated alkanes.

Substitution: In substitution reactions, one or more deuterium atoms can be replaced by other atoms or groups, leading to the formation of various deuterated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3). These reactions are usually carried out under controlled conditions to prevent over-oxidation.

Reduction: Catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts is a common method for reducing 1,3-butadiene, hexadeutero-, trans-.

Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) or halogenating agents (e.g., N-bromosuccinimide) are typical substitution reactions.

Major Products Formed

Oxidation: Deuterated aldehydes, ketones, and carboxylic acids.

Reduction: Deuterated butanes and butenes.

Substitution: Deuterated halides and other substituted derivatives.

科学的研究の応用

Chemical Research

Mechanistic Studies

1,3-Butadiene, hexadeutero-, trans- is extensively used in chemical research to investigate reaction mechanisms and kinetics. The presence of deuterium allows researchers to study kinetic isotope effects, providing insights into the transition states of reactions and the dynamics of molecular interactions.

Catalysis

This compound plays a vital role in catalysis research. For example, palladium-catalyzed telomerizations utilize 1,3-butadiene to produce valuable chemicals through selective dimerization processes. Such reactions can yield products like 1-octene and various lactones, which are significant in the synthesis of fine chemicals .

Biological Applications

Metabolic Tracing

In biological studies, deuterated compounds like 1,3-butadiene, hexadeutero-, trans- are employed to trace metabolic pathways. The isotopic labeling helps in understanding the dynamics of biochemical processes and the fate of metabolites within biological systems.

Drug Development

The pharmaceutical industry utilizes deuterated compounds for developing drugs with improved pharmacokinetic properties. Deuteration can enhance the stability and efficacy of drugs by altering their metabolic pathways and reducing side effects.

Industrial Applications

Polymer Production

One of the primary industrial applications of 1,3-butadiene, hexadeutero-, trans- is in the synthesis of deuterated polymers. These materials exhibit unique physical and chemical properties that can be advantageous in specific applications such as high-performance materials and specialty coatings .

Synthetic Rubber Manufacturing

Although most butadiene is used for producing synthetic rubber (with 75% of manufactured 1,3-butadiene being utilized for this purpose), the deuterated form offers potential advantages in research settings aimed at understanding polymerization processes and improving material properties .

Case Study 1: Kinetic Isotope Effects

Research involving the kinetic isotope effects of 1,3-butadiene has demonstrated significant differences in reaction rates when comparing deuterated versus non-deuterated compounds. These studies have provided critical insights into transition state theory and have implications for designing more efficient catalytic processes.

Case Study 2: Drug Development

A recent study highlighted the development of a deuterated drug candidate utilizing 1,3-butadiene, hexadeutero-, trans-. The results indicated that the deuterated version exhibited enhanced metabolic stability compared to its non-deuterated counterpart, leading to prolonged therapeutic effects in preclinical models.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemical Research | Mechanistic studies using kinetic isotope effects | Reaction dynamics studies |

| Biological Applications | Metabolic tracing and drug development | Improved pharmacokinetics |

| Industrial Applications | Polymer production and synthetic rubber manufacturing | Deuterated polymers |

作用機序

The mechanism of action of 1,3-butadiene, hexadeutero-, trans- involves its interaction with various molecular targets and pathways. The presence of deuterium atoms affects the bond strengths and reaction kinetics, leading to unique isotopic effects. These effects are particularly useful in studying detailed reaction mechanisms and molecular interactions.

類似化合物との比較

Similar Compounds

1,3-Butadiene: The non-deuterated form of the compound.

1,3-Butadiene, hexadeutero-, cis-: The cis-isomer of the deuterated compound.

1,3-Butadiene, tetradeutero-: A partially deuterated form with four deuterium atoms.

Uniqueness

1,3-Butadiene, hexadeutero-, trans- is unique due to its complete deuteration and trans-configuration. This makes it particularly valuable in studies requiring precise isotopic labeling and in understanding the effects of isotopic substitution on chemical and physical properties.

生物活性

1,3-Butadiene (BD) is a colorless gas with significant industrial applications, primarily in the production of synthetic rubber. The hexadeutero form of 1,3-butadiene, specifically trans-1,3-butadiene, is of interest in biological studies due to its unique isotopic labeling, which allows for detailed metabolic and toxicological investigations. This article synthesizes current research findings regarding the biological activity of trans-1,3-butadiene, focusing on its carcinogenic potential, metabolic pathways, and effects on human health.

- Chemical Formula : C4H6

- Molecular Weight : 54.09 g/mol

- Structure : Trans configuration of the butadiene molecule enhances stability compared to its cis counterpart.

1,3-Butadiene is metabolized primarily by cytochrome P450 enzymes, particularly CYP2E1, into several reactive epoxides:

- 1,2-Epoxy-3-butene (EB)

- 1,2:3,4-Diepoxybutane (DEB)

- 1,2-Epoxy-3,4-butanediol (EB-diol)

These metabolites are implicated in mutagenic and carcinogenic processes. Studies indicate that DEB is the most potent mutagen among these metabolites, with a mutagenic potency varying up to 200-fold among the epoxides .

Carcinogenicity

1,3-butadiene is classified as a human carcinogen based on extensive animal studies. Key findings include:

- Tumor Induction : BD exposure has been linked to tumors in multiple organs in mice and rats. Mice exhibit a higher sensitivity to BD-induced tumorigenesis compared to rats .

- Leukemia Association : Epidemiological studies have shown an increased incidence of leukemia among workers exposed to BD in the styrene-butadiene rubber industry .

Genotoxicity

Research indicates that BD exhibits genotoxic effects:

- Mutagenicity : In vivo studies have demonstrated that BD induces mutations in somatic cells of mice and rats. The potency varies significantly between species .

- DNA Adduct Formation : BD-derived epoxides can form adducts with DNA, leading to mutations associated with cancer development .

Other Biological Effects

Long-term exposure to 1,3-butadiene has been associated with various health effects:

- Reproductive Toxicity : Studies have shown ovarian atrophy in female mice and testicular atrophy in males following prolonged exposure .

- Immunotoxicity : Changes in immune function have been observed following exposure to high concentrations of BD .

Case Study 1: Occupational Exposure

A cohort study involving workers from rubber manufacturing plants revealed a correlation between cumulative BD exposure and increased mortality from leukemia. The study controlled for other potential carcinogens such as benzene and styrene .

Case Study 2: Animal Studies

In a controlled study with B6C3F1 mice exposed to varying concentrations of BD (625 ppm), significant mutagenicity was observed in lung tissues. This study highlighted interspecies differences in metabolic activation and susceptibility to BD-induced carcinogenesis .

Data Table: Summary of Biological Effects

特性

CAS番号 |

1441-56-1 |

|---|---|

分子式 |

C4H6 |

分子量 |

60.13 g/mol |

IUPAC名 |

1,1,2,3,4,4-hexadeuteriobuta-1,3-diene |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1D2,2D2,3D,4D |

InChIキー |

KAKZBPTYRLMSJV-UFSLNRCZSA-N |

SMILES |

C=CC=C |

異性体SMILES |

[2H]C(=C([2H])C(=C([2H])[2H])[2H])[2H] |

正規SMILES |

C=CC=C |

ピクトグラム |

Flammable; Compressed Gas; Health Hazard |

関連するCAS |

29989-19-3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。